Ethyl 4,5-diphenylthiophene-2-carboxylate
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Overview
Description
Ethyl 4,5-diphenylthiophene-2-carboxylate is an organic compound with the molecular formula C19H16O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two phenyl groups and an ethyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-diphenylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions using benzene or a substituted benzene as the starting material.
Esterification: The carboxyl group on the thiophene ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-diphenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Benzene, substituted benzene, acid catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Ethyl 4,5-diphenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4,5-diphenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4,5-diphenylthiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-thiophenecarboxylate: Lacks the phenyl groups, resulting in different chemical and biological properties.
4,5-Diphenylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, affecting its reactivity and solubility.
Mthis compound: Similar structure but with a methyl ester group, leading to differences in ester hydrolysis rates and other reactions.
Properties
Molecular Formula |
C19H16O2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 4,5-diphenylthiophene-2-carboxylate |
InChI |
InChI=1S/C19H16O2S/c1-2-21-19(20)17-13-16(14-9-5-3-6-10-14)18(22-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI Key |
HLSBISFVXMCFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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